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Abstract
Centromere protein B (CENPB) is a key architectural component of the centromere, the

specialized chromosomal region that orchestrates the accurate segregation of chromosomes

during cell division. While not absolutely essential for centromere function, a growing body of

evidence demonstrates that CENPB plays a critical role in enhancing the fidelity of this

process. This technical guide provides an in-depth analysis of the relationship between the

CENPB gene and chromosome segregation, detailing its molecular interactions, the

quantitative impact of its depletion, and the experimental methodologies used to elucidate its

function. This document is intended to serve as a comprehensive resource for researchers and

professionals in the fields of cell biology, oncology, and drug development who are focused on

the mechanisms of genome stability and the therapeutic potential of targeting centromere

function.

Introduction: The Centromere and the Guardian of
Segregation
The centromere is a complex nucleoprotein structure that serves as the assembly platform for

the kinetochore, the machinery that attaches chromosomes to the spindle microtubules during

mitosis and meiosis. Errors in chromosome segregation lead to aneuploidy, a hallmark of many
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cancers and developmental disorders.[1] The integrity of the centromere is therefore

paramount for maintaining genomic stability.

Centromere Protein B (CENPB) is a DNA-binding protein that specifically recognizes and binds

to a 17-base pair sequence known as the CENP-B box, which is found in the alpha-satellite

DNA repeats of most human centromeres.[1] While some chromosomes, like the human Y

chromosome, lack CENP-B boxes and can still segregate, the presence of CENPB significantly

enhances the accuracy of this process.[1] This guide will explore the multifaceted role of

CENPB in chromosome segregation, from its fundamental molecular interactions to the cellular

consequences of its absence.

The Core Mechanism: CENPB's Interaction with the
Kinetochore Machinery
CENPB's primary contribution to chromosome segregation fidelity lies in its ability to stabilize

the foundational components of the kinetochore. It achieves this through direct interactions with

two other critical centromere proteins: CENP-A and CENP-C.

CENP-A: The histone H3 variant CENP-A is considered the epigenetic marker of the

centromere. CENPB has been shown to interact with the N-terminal tail of CENP-A,

contributing to the stability of CENP-A nucleosomes at the centromere.[1]

CENP-C: CENP-C is a cornerstone protein that acts as a scaffold for the assembly of the

outer kinetochore, which directly engages with microtubules. CENPB directly binds to CENP-

C, and this interaction is crucial for recruiting and maintaining adequate levels of CENP-C at

the centromere.[1][2] Depletion of CENPB leads to a significant reduction in centromeric

CENP-C, thereby compromising the structural integrity of the kinetochore.[1][3]

This dual interaction with both the epigenetic foundation (CENP-A) and the primary structural

scaffold (CENP-C) positions CENPB as a critical stabilizer of the entire centromere-kinetochore

complex.

Signaling Pathway of CENPB in Kinetochore Assembly
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A simplified diagram of CENPB's role in kinetochore assembly.

Quantitative Impact of CENPB Depletion on
Chromosome Segregation
The functional importance of CENPB is starkly illustrated by the consequences of its

experimental depletion. Multiple studies have quantified the increase in chromosome

segregation errors and the formation of micronuclei—a hallmark of genomic instability—in cells

lacking functional CENPB.
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Cell Line
Experimental
Condition

Metric Result Reference

Human RPE-1 CENPB knockout

Chromosome

missegregation

rate

Significant

increase in

chromosome-

specific

aneuploidy.[4]

[4]

Human DLD-1

CENPB

depletion

(siRNA)

Micronuclei

formation

~2.5-fold

increase in

micronuclei

frequency.[1]

[1]

Mouse

Embryonic

Fibroblasts

(MEFs)

CENPB knockout
Micronuclei

formation

~2-fold increase

in micronuclei

frequency.[1]

[1]

Human HT1080

CENPB

depletion

(siRNA)

Abnormal spindle

morphology

Significant

increase in

abnormal

spindles.[5]

[5]

Cell Line
Experimental
Condition

Metric Result Reference

Human CENP-A

−/− cells

CENPB

depletion

(siRNA)

Centromeric

CENP-C levels

~50% reduction

in CENP-C

levels.[1]

[1]

Drosophila GSCs
CENP-C

depletion (RNAi)

Centromeric

CENP-A (CID)

levels

Significant

reduction in CID

levels.[6]

[6]

These data unequivocally demonstrate that while cells can survive without CENPB, its absence

significantly compromises the fidelity of chromosome segregation, leading to a state of

chromosomal instability.
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Experimental Protocols for Studying the CENPB-
Chromosome Segregation Axis
A variety of sophisticated experimental techniques are employed to investigate the role of

CENPB in centromere function. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation (ChIP) for CENPB
Binding
ChIP is used to determine the in vivo binding sites of CENPB on chromatin.

Start:
Living Cells

1. Crosslink proteins to DNA
(Formaldehyde)

2. Lyse cells and
shear chromatin

3. Immunoprecipitate
with anti-CENPB antibody

4. Wash to remove
non-specific binding

5. Reverse crosslinks
and purify DNA

6. Analyze DNA by
qPCR or sequencing

End:
Identify CENPB

binding sites

Click to download full resolution via product page

A generalized workflow for Chromatin Immunoprecipitation (ChIP).

Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature

to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an

average size of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal

nuclease).

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to CENPB

overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein-DNA

complexes.

Washes: Wash the beads extensively with a series of buffers of increasing stringency to

remove non-specifically bound chromatin.
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Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads

and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and

Proteinase K to remove RNA and protein.

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA

purification kit.

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for

alpha-satellite DNA to confirm CENPB binding, or by next-generation sequencing (ChIP-seq)

to identify genome-wide binding sites.

Immunofluorescence (IF) for Kinetochore Protein
Localization
IF is used to visualize the localization and quantify the levels of CENPB and other kinetochore

proteins at the centromere.

Start:
Cultured Cells
on Coverslips

1. Fix cells
(e.g., Paraformaldehyde)

2. Permeabilize cell
membranes (e.g., Triton X-100)

3. Block non-specific
antibody binding (e.g., BSA)

4. Incubate with
primary antibodies

(e.g., anti-CENPB, anti-CENPC)

5. Incubate with fluorescently
labeled secondary antibodies

6. Mount coverslips
with DAPI

7. Image with
fluorescence microscope

End:
Visualize Protein

Localization

Click to download full resolution via product page

A standard workflow for immunofluorescence staining of kinetochore proteins.

Cell Culture: Grow cells on glass coverslips to the desired confluency.

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 3%

BSA in PBS) for 1 hour.
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Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer (e.g.,

rabbit anti-CENPB and mouse anti-CENPC) for 1-2 hours at room temperature or overnight

at 4°C.

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with

fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse

Alexa Fluor 594) for 1 hour at room temperature, protected from light.

Counterstaining and Mounting: Counterstain the DNA with DAPI and mount the coverslips on

microscope slides with an anti-fade mounting medium.

Imaging: Visualize the stained cells using a fluorescence or confocal microscope. The

intensity of the fluorescent signal at the centromeres can be quantified to measure protein

levels.

Live-Cell Imaging of Chromosome Segregation
Live-cell imaging allows for the real-time visualization of chromosome dynamics during mitosis

in living cells.

Start:
Cells expressing

fluorescent reporters

1. Culture cells in
glass-bottom dish

2. Place on live-cell
imaging microscope with
environmental chamber

3. Acquire time-lapse
images through mitosis

4. Analyze images for
chromosome segregation

errors (e.g., lagging
chromosomes, anaphase

bridges)

End:
Quantify segregation

defects

Click to download full resolution via product page

A typical workflow for live-cell imaging of chromosome segregation.

Cell Line Generation: Generate a stable cell line that expresses a fluorescently tagged

histone, such as H2B-GFP or H2B-mCherry, to visualize the chromosomes.

Cell Culture and Transfection: Culture the cells in a glass-bottom imaging dish. If studying

the effect of CENPB depletion, transfect the cells with siRNAs targeting CENPB 48-72 hours

prior to imaging.
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Microscopy Setup: Place the imaging dish on the stage of a live-cell imaging microscope

equipped with an environmental chamber to maintain physiological conditions (37°C, 5%

CO2).

Image Acquisition: Acquire time-lapse images of the cells progressing through mitosis using

appropriate fluorescence channels. Images are typically captured every 2-5 minutes for

several hours.

Data Analysis: Analyze the resulting time-lapse movies to identify and quantify chromosome

segregation errors, such as lagging chromosomes, anaphase bridges, and chromosome

misalignments.

Upstream Regulation and Downstream Effectors of
CENPB
The expression and function of CENPB are tightly regulated throughout the cell cycle. CENPB

mRNA levels are highest during the G2 phase, suggesting a preparatory role for mitosis.[7] The

Mis18 complex, which is involved in the deposition of new CENP-A, has been shown to interact

with CENP-C, and CENPB can influence the recruitment of Mis18 complex components.[8]

Downstream of the CENPB-CENP-C interaction, the recruitment of the outer kinetochore

machinery, including the KMN network (KNL1/Mis12 complex/Ndc80 complex), is a critical step

for microtubule attachment. By stabilizing CENP-C, CENPB ensures the robust assembly of

this entire downstream cascade.

Conclusion and Future Directions
CENPB is a crucial, albeit non-essential, component of the machinery that ensures the high

fidelity of chromosome segregation. Its role in stabilizing the core centromeric components,

CENP-A and CENP-C, provides a redundant and reinforcing mechanism to maintain genomic

stability. The quantitative data from depletion studies underscore its importance, revealing a

significant increase in chromosome missegregation and aneuploidy in its absence.

For drug development professionals, the centromere and its associated proteins represent a

promising class of targets for anti-cancer therapies. Given that many cancer cells exhibit

chromosomal instability, further elucidating the precise mechanisms by which CENPB
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contributes to segregation fidelity could open new avenues for therapeutic intervention. Future

research will likely focus on the intricate regulatory networks that control CENPB expression

and function, as well as its potential interplay with other cellular pathways involved in DNA

repair and cell cycle control. A deeper understanding of these processes will be instrumental in

developing novel strategies to combat diseases driven by genomic instability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere
function - PMC [pmc.ncbi.nlm.nih.gov]

2. CENP-B interacts with CENP-C domains containing Mif2 regions responsible for
centromere localization - PubMed [pubmed.ncbi.nlm.nih.gov]

3. CENP-C reshapes and stabilizes CENP-A nucleosomes at the centromere - PMC
[pmc.ncbi.nlm.nih.gov]

4. Video: Live Cell Imaging of Chromosome Segregation During Mitosis [jove.com]

5. CENP-B promotes the centromeric localization of ZFAT to control transcription of
noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]

6. CENP-C functions in centromere assembly, the maintenance of CENP-A asymmetry and
epigenetic age in Drosophila germline stem cells - PMC [pmc.ncbi.nlm.nih.gov]

7. [Relationship between CENP-B gene expression and the cell cycle] - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. CENP-C recruits M18BP1 to centromeres to promote CENP-A chromatin assembly - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Role of CENPB in Ensuring Faithful Chromosome
Segregation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10824104#relationship-between-cenpb-gene-and-
chromosome-segregation]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b10824104?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4421092/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4421092/
https://pubmed.ncbi.nlm.nih.gov/14612452/
https://pubmed.ncbi.nlm.nih.gov/14612452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4610723/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4610723/
https://www.jove.com/v/57389/live-cell-imaging-of-chromosome-segregation-during-mitosis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8496178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8496178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8136707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8136707/
https://pubmed.ncbi.nlm.nih.gov/8571711/
https://pubmed.ncbi.nlm.nih.gov/8571711/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3207292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3207292/
https://www.benchchem.com/product/b10824104#relationship-between-cenpb-gene-and-chromosome-segregation
https://www.benchchem.com/product/b10824104#relationship-between-cenpb-gene-and-chromosome-segregation
https://www.benchchem.com/product/b10824104#relationship-between-cenpb-gene-and-chromosome-segregation
https://www.benchchem.com/product/b10824104#relationship-between-cenpb-gene-and-chromosome-segregation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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